2-Cyclopentene-1-acetic acid

Physical Chemistry Process Development Quality Control

2-Cyclopentene-1-acetic acid (CAS 13668-61-6) is a C7 cyclic carboxylic acid with a cyclopentene ring bearing an acetic acid substituent at the 1‑position. As a liquid at room temperature (mp 19 °C), it exhibits a density of 1.047 g/mL (25 °C), a boiling point of 93–94 °C at 2.5 mmHg, and a refractive index n20/D of 1.468.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 13668-61-6
Cat. No. B079207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentene-1-acetic acid
CAS13668-61-6
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC(C=C1)CC(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9)
InChIKeyNNRZTJAACCRFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentene-1-acetic Acid (CAS 13668-61-6) – Core Specifications and Procurement Baseline


2-Cyclopentene-1-acetic acid (CAS 13668-61-6) is a C7 cyclic carboxylic acid with a cyclopentene ring bearing an acetic acid substituent at the 1‑position. As a liquid at room temperature (mp 19 °C), it exhibits a density of 1.047 g/mL (25 °C), a boiling point of 93–94 °C at 2.5 mmHg, and a refractive index n20/D of 1.468 [1]. The compound serves as a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and polymer chemistry, owing to its dual reactivity: an alkene moiety for cycloaddition and functionalization, and a carboxylic acid handle for esterification or amidation [2].

Cycloaddition

Dienophile for Diels-Alder reactions and polymer cross-linking

Alkene reactivity enables complex polycyclic frameworks
Derivatization

Carboxylic acid handle for esterification, amidation, and conjugation

Versatile intermediate for pharmaceuticals and agrochemicals
Stereochemistry

Substrate for asymmetric catalysis and kinetic resolution

Access to enantiopure chiral building blocks

Why Generic Substitution with Cyclopentylacetic Acid or Positional Isomers Fails – A Procurement Perspective


Replacing 2‑cyclopentene‑1‑acetic acid with the saturated analog cyclopentylacetic acid (CAS 1123‑00‑8) or with the 1‑ or 3‑cyclopentene isomers is not trivial. The presence and position of the double bond dramatically alters physical properties: density (1.047 vs 1.022 g/mL), refractive index (1.468 vs 1.4523), and boiling point under reduced pressure (93–94 °C/2.5 mmHg vs 133–134 °C/23 mmHg) . More critically, the alkene in 2‑cyclopentene‑1‑acetic acid participates in stereoselective cycloadditions, asymmetric catalysis, and polymer cross‑linking that are not accessible with saturated or differently positioned double bonds. Even minor isomeric impurities (e.g., 3‑cyclopentene‑1‑acetic acid) can compromise reaction yields and enantioselectivity, as shown in technical‑grade material where 90% purity with ∼10% 3‑isomer reduces performance in kinetic resolutions and Diels–Alder reactions . Consequently, for applications requiring precise stereochemical or reactivity profiles, 2‑cyclopentene‑1‑acetic acid cannot be freely interchanged with in‑class analogs without risking failed syntheses or suboptimal material properties.

Saturated analog (cyclopentylacetic acid)

Lacks the alkene needed for cycloaddition; physical properties (density, refractive index, boiling point) differ significantly, which may alter purification and solvent behavior. Reactivity profile cannot be reproduced with the saturated counterpart.

Positional isomer (3-cyclopentene-1-acetic acid)

Double-bond position shift can compromise stereoselective transformations and polymer cross-linking efficiency. Technical-grade material containing ~10% 3-isomer may reduce yield and enantioselectivity in kinetic resolutions.

Quantitative Differentiation Evidence for 2-Cyclopentene-1-acetic Acid (13668-61-6) vs. Analogs


Physical Property Divergence from Saturated Analog Cyclopentylacetic Acid

2-Cyclopentene-1-acetic acid exhibits a 2.4% higher density, a 0.0157 unit higher refractive index, and a significantly different boiling point profile compared to its saturated counterpart, cyclopentylacetic acid. These differences are critical for separation, purification, and analytical method development.

Physical property divergence
Head-to-head
Δ density +0.025 g/mL, Δ n20/D +0.0157, bp shift ~40°C vs. saturated analog
Supports method transfer context and solvent selection review
Lit. values; property differences affect chromatographic behavior
Physical Chemistry Process Development Quality Control

Purity Grade Impact: 98% Pure vs. Technical Grade (90% + 3-Isomer)

Commercially available 2-cyclopentene-1-acetic acid is supplied in two distinct grades: a 98% assay (high purity) and a technical grade containing 90% target compound with the remainder predominantly 3-cyclopentene-1-acetic acid. The technical grade's lower purity and isomeric contamination can reduce reaction yields and stereoselectivity, as evidenced in kinetic resolution studies where high-purity starting material is essential for achieving 88% of theoretical yield. [1]

Purity grade impact
Direct comparison
98% (high purity) vs. technical grade (90% + ~10% 3-isomer)
Specification review: higher purity supports reproducible asymmetric synthesis
Vendor CoA; isomeric impurity may reduce kinetic resolution yields
Analytical Chemistry Synthetic Reliability Procurement Specification

Kinetic Resolution Yields Bicyclic Iodolactone with 44% Isolated Yield (88% of Theoretical)

In a palladium-catalyzed kinetic resolution, racemic 2-cyclopentene-1-acetic acid undergoes iodolactonization to give enantiomerically enriched bicyclic iodolactone (+)-13 in 44% yield (88% of the theoretical maximum for a resolution) with an enantiomeric ratio (er) of 83:17. This efficiency is notable compared to other alkenoic acids, where similar iodolactonizations often proceed with lower yields or poorer selectivity. [1]

Kinetic resolution yield
Cross-study comparable
44% isolated yield (88% of theoretical), 83:17 er
Reported iodolactonization efficiency context
Pd-catalyzed; 88% of maximum possible for resolution
Asymmetric Synthesis Kinetic Resolution Iodolactonization

Enantioselective Synthesis of (R)-Cyclopent-2-enylacetic Acid with >99% ee

Asymmetric Pd-catalyzed allylic alkylation of 3-chlorocyclopentene yields intermediates that are transformed into enantiomerically pure (−)-(R)-cyclopent-2-enylacetic acid with >99% enantiomeric excess (ee). This level of stereocontrol is superior to many alternative routes to chiral cyclopentene derivatives and enables the synthesis of enantiopure natural products like (−)-chaulmoogric acid. [1]

Enantioselective synthesis
Class-level inference
>99% ee (R)-cyclopent-2-enylacetic acid achieved
Reported enantiopurity context; supports chiral building block workflow
Asymmetric Pd catalysis; typical alternatives 90–95% ee
Enantioselective Catalysis Palladium Allylic Alkylation Chiral Building Block

Diels-Alder Reactivity and Polymer Cross-Linking Utility

2-Cyclopentene-1-acetic acid acts as a dienophile in Diels-Alder cycloadditions, enabling the construction of complex polycyclic frameworks. This reactivity is leveraged in the synthesis of photosensitive film-forming copolymers for deep-UV lithography, as described in Japanese Patent JP3269796B2, where it is copolymerized with other alicyclic olefins to create materials suitable for sub-0.25 μm patterning. Saturated analogs (e.g., cyclopentylacetic acid) cannot participate in Diels-Alder reactions, severely limiting their utility in polymer and fine chemical synthesis. [1]

Diels-Alder reactivity
Class-level inference
Active dienophile; copolymer films for deep-UV lithography
Reactivity context enables specialty polymer synthesis
Saturated analog unreactive in cycloaddition
Cycloaddition Diels-Alder Polymer Chemistry Photoresist Materials

Inhibition of Mushroom Cap Opening and Browning – Agrochemical Application

European Patent EP1671547A1 discloses that treatment of edible fungi (mushrooms) with 2-cyclopentene-1-acetic acid (compound II) significantly inhibits cap opening and browning, extending shelf life. The patent compares the efficacy of 2-cyclopentene-1-acetic acid against cyclopentylacetic acid (I) and other derivatives, demonstrating that the unsaturated compound provides superior preservation performance under commercial storage conditions. [1]

Mushroom preservation
Direct head-to-head
Effective inhibition of cap opening and browning reported
Reported preservation endpoint context; supports agrochemical R&D
Patented; outperformed cyclopentylacetic acid
Postharvest Biology Agrochemical Edible Fungi Preservation

Validated Industrial and Research Use Cases for 2-Cyclopentene-1-acetic Acid (13668-61-6)


Deep-UV Photoresist Polymer Synthesis

As a dienophile, 2-cyclopentene-1-acetic acid is copolymerized with norbornene derivatives to produce alicyclic olefin polymers that exhibit high transparency at 193 nm and 248 nm, excellent dry-etch resistance, and compatibility with chemically amplified resists. These properties are essential for sub-0.25 μm patterning in advanced semiconductor manufacturing. The compound is specifically claimed in JP3269796B2 for this use [1].

Postharvest Treatment of Edible Mushrooms

Treatment of harvested mushrooms (e.g., Agaricus bisporus) with dilute solutions of 2-cyclopentene-1-acetic acid delays cap opening and reduces enzymatic browning, thereby extending shelf life and reducing economic losses in the fresh produce supply chain. This application is protected by EP1671547A1, which demonstrates the compound's superiority over cyclopentylacetic acid and related esters [1].

Synthesis of Enantiopure Cyclopentene-Derived Chiral Building Blocks

Through asymmetric palladium-catalyzed allylic alkylation and subsequent functionalization, racemic 2-cyclopentene-1-acetic acid can be converted into (R)- or (S)-enantiomers with >99% ee. These chiral acids serve as key intermediates for natural products (e.g., (−)-chaulmoogric acid, coriolin, hirsutic acid C) and pharmaceutical candidates where absolute stereochemistry is critical for biological activity [1].

Kinetic Resolution to Bicyclic Iodolactone Intermediates

The iodolactonization of 2-cyclopentene-1-acetic acid under chiral control yields bicyclic lactones with 44% isolated yield (88% of theoretical) and 83:17 er. These lactones are versatile scaffolds for further elaboration into complex bioactive molecules, including prostaglandin analogs and cyclopentene-containing fatty acids. The high relative yield underscores the substrate's suitability for asymmetric methodologies [1].

Application
Selection Property
Validation Focus
Deep-UV photoresist polymers
Dienophile for alicyclic olefin copolymerization
Lithographic transparency and dry-etch resistance
Postharvest mushroom treatment
Preservation endpoint context
Cap-opening and browning inhibition assays
Enantiopure chiral building blocks
Stereoselective reactivity in Pd catalysis
Enantiomeric purity confirmation (>99% ee achievable)
Bicyclic iodolactone scaffolds
Kinetic resolution efficiency
Yield and er reproducibility under asymmetric conditions

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